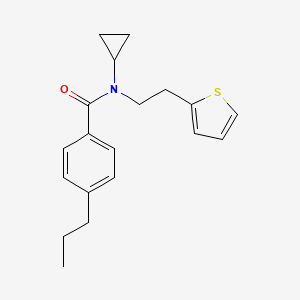

![molecular formula C21H17ClN4OS B3015372 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894035-30-4](/img/structure/B3015372.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide” is a chemical compound . It is a derivative of thiazolopyrimidine, a hybrid molecule containing pyrimidine and thiazole heterocyclic rings . Thiazolopyrimidines are found in several natural products and many synthetic molecules .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves multicomponent reactions . For instance, the reaction of thiazoles with thiourea can yield hybrid molecules in excellent yield . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions. For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes can lead to the formation of thiazolopyrimidinecarboxylates . The exact chemical reactions involving “this compound” are not specified in the available literature.科学的研究の応用

Synthesis and Characterization

- The compound has been utilized in the eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, demonstrating its potential in green chemistry applications (Kumar & Sharma, 2017).

Anticancer Properties

- Derivatives of thiazolo[3,2-b][1,2,4]triazoles, which can be synthesized from this compound, have shown promising anticancer properties against various cancer cell lines (Lesyk et al., 2007).

Antibacterial Activity

- Thiazolo[3,2-b][1,2,4]triazole derivatives, including those similar to the compound , exhibit significant antibacterial effects against various bacterial strains (Bărbuceanu et al., 2009).

Anti-Inflammatory Activity

- Some thiazolo[3,2-b][1,2,4]triazoles show potential as anti-inflammatory agents, suggesting a possible application for N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide derivatives in this area (Tozkoparan et al., 1999).

Investigation of Chemical Reactions

- The compound has been involved in studies exploring different chemical reactions and syntheses, contributing to a broader understanding of triazole chemistry (Sun et al., 2000).

Protection Against Oxidative Stress

- Thiazolo[3,2-b][1,2,4]triazoles, including compounds structurally related to this one, have been found to offer protective effects against ethanol-induced oxidative stress in mouse models (Aktay et al., 2005).

Potential Use in Drug Discovery

- Novel thiazolo[3,2-b][1,2,4]triazole-6-ones, which can be synthesized using this compound, have shown promise as anticancer agents in vitro, indicating potential applications in drug discovery (Holota et al., 2021).

Applications in Antimicrobial and Anthelmintic Studies

- Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have been explored for their antimicrobial and anthelmintic activities, suggesting the compound's utility in these research areas (Naganagowda & Padmashali, 2010).

将来の方向性

Thiazolopyrimidines have shown promising anticancer activity against a range of cancer cell lines . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . Therefore, future research could focus on the synthesis and evaluation of new thiazolopyrimidine derivatives, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide”, for their potential therapeutic uses.

作用機序

Target of Action

The compound, also known as (E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives act by inhibiting the biosynthesis of prostaglandins , while others target viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .

Biochemical Pathways

For example, some thiazole derivatives inhibit the cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEINWADTYRRDTH-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/no-structure.png)

![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015293.png)

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)

![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)

![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)